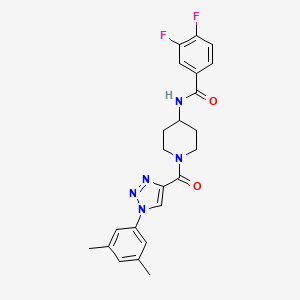

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide

Beschreibung

This compound features a 1,2,3-triazole core substituted with a 3,5-dimethylphenyl group at the 1-position and a carbonyl-linked piperidin-4-yl moiety at the 4-position. The piperidine nitrogen is further functionalized with a 3,4-difluorobenzamide group.

Eigenschaften

IUPAC Name |

N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2N5O2/c1-14-9-15(2)11-18(10-14)30-13-21(27-28-30)23(32)29-7-5-17(6-8-29)26-22(31)16-3-4-19(24)20(25)12-16/h3-4,9-13,17H,5-8H2,1-2H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXSWLPJPYGVST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide is a synthetic compound characterized by a complex structure that incorporates a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide is , with a molecular weight of 439.5 g/mol. The structural representation includes a piperidine ring and a difluorobenzamide group attached to a triazole carbonyl.

| Property | Value |

|---|---|

| Molecular Formula | C23H23F2N5O2 |

| Molecular Weight | 439.5 g/mol |

| CAS Number | 1251673-85-4 |

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazole have shown selective cytotoxic activity against various cancer cell lines at nanomolar concentrations. Research suggests that triazole-based compounds may inhibit key signaling pathways involved in cancer cell proliferation and survival .

In particular, compounds similar to N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide have been evaluated for their antiproliferative effects against human leukemic T-cells. The results demonstrated that these compounds could induce apoptosis and inhibit cell growth effectively .

Antimicrobial Activity

The potential antimicrobial effects of triazole derivatives have also been explored. Triazoles are known for their antifungal properties; however, their activity against bacterial strains is variable. Some studies indicate that triazole-containing compounds can exhibit moderate antibacterial activity against certain Gram-positive and Gram-negative bacteria . The specific activity of N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide in this regard remains to be fully elucidated.

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives revealed that certain modifications led to enhanced anticancer activity. Specifically, the introduction of different substituents on the piperidine ring resulted in varying degrees of cytotoxicity against cancer cell lines. The most effective compounds demonstrated IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of triazole derivatives highlighted the importance of the electronic and steric properties of substituents in determining biological activity. For instance, the presence of electron-withdrawing groups was associated with increased potency against cancer cells . This finding underscores the necessity for further optimization of N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide to enhance its therapeutic efficacy.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C23H24FN5O2

- Molecular Weight : 421.476 g/mol

- CAS Number : 1251591-89-5

The structure includes a triazole ring, which is significant for its biological activity. The presence of difluorobenzamide and piperidine moieties enhances its pharmacological properties.

Research has indicated that compounds containing triazole rings often exhibit a wide range of biological activities. Specifically, N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide has been investigated for several potential applications:

Antimicrobial Activity

Studies have shown that triazole derivatives possess antimicrobial properties. For instance, compounds similar to N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide have been tested against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, demonstrating significant antibacterial effects .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Triazole derivatives are known for their ability to inhibit cell proliferation in various cancer cell lines. Research indicates that modifications in the triazole structure can enhance cytotoxicity against cancer cells .

Anti-inflammatory Effects

Triazoles have also been studied for their anti-inflammatory properties. Compounds similar to N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide have shown promise in reducing inflammation in preclinical models .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring through cycloaddition reactions. The mechanism of action may involve the inhibition of specific enzymes or pathways relevant to disease processes.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of triazole derivatives:

Analyse Chemischer Reaktionen

Triazole Ring Reactivity

The 1,2,3-triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (DMF, 30–80°C) . Key reactions include:

-

N-Alkylation/Arylation : Reacts with alkyl/aryl halides in the presence of KCO or CsCO to form substituted derivatives .

-

Electrophilic Substitution : Halogenation occurs preferentially at the C5 position due to electronic effects .

Table 1: Triazole Ring Reactions

Amide Bond Transformations

The benzamide and piperidine-linked carbonyl groups participate in hydrolysis and coupling reactions:

-

Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding 3,4-difluorobenzoic acid and piperidine intermediates .

-

Coupling Reactions : CDI-mediated amidation with amines generates novel carboxamide derivatives .

Key Findings :

-

Stability under physiological pH (7.4) makes it suitable for prodrug designs .

-

Reactivity with oxalyl chloride forms urea-linked dimers under heated xylene (110°C) .

Piperidine and Benzamide Functionalization

-

Piperidine Modifications :

-

Difluorobenzamide Reactions :

Mechanistic Insights

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: (5-(2-((3,5-Dimethylphenyl)amino)pyrimidin-4-yl)-1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

- Core Structure: Shares the 3,5-dimethylphenyl-triazole-piperidine scaffold but replaces the carbonyl group with a pyrimidinyl-amino substituent and adds a methanol group at the triazole 4-position.

- Key Differences: The pyrimidine substitution may alter electronic properties and hydrogen-bonding capacity compared to the carbonyl group in the target compound. The methanol group could improve solubility but reduce membrane permeability.

- Synthesis : Utilizes trifluoroacetic acid (TFA) for Boc deprotection, a common step in piperidine functionalization .

Structural Analog 2: TB-AA (Triarylborane-"Click" Fluorescent Tag)

- Core Structure: Contains a triazole linked to a triarylborane fluorophore and an Fmoc-protected amino acid.

- Key Differences :

- The borane group enables fluorescence, making TB-AA suitable for imaging, unlike the target compound’s benzamide focus.

- The absence of a piperidine ring limits conformational flexibility compared to the target compound.

- Synthesis : Employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a high-yield "click" reaction also applicable to triazole-based drug candidates .

Structural Analog 3: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Core Structure: Features a pyrazolopyrimidine core with fluorinated chromenone and sulfonamide groups.

- Key Differences: The pyrazolopyrimidine system may exhibit distinct kinase inhibition profiles compared to triazole-based compounds. Dual fluorination (chromenone and benzamide) mirrors the target compound’s 3,4-difluorobenzamide, suggesting shared strategies to enhance metabolic stability and lipophilicity .

- Physical Data : Melting point 175–178°C; mass spec (M+1): 589.1 .

Structural Analog 4: 6-Amino-4-(4-(piperidin-1-ylmethyl)phenyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one

- Core Structure: Triazinone core with a piperidinylmethylphenyl substituent.

- Key Differences: The triazinone ring offers different hydrogen-bonding motifs compared to the triazole. Piperidine conjugation via a methylene linker may reduce steric hindrance compared to the target compound’s direct carbonyl linkage .

Discussion of Key Trends

- Role of Fluorination : The 3,4-difluorobenzamide group in the target compound and Analog 3’s dual fluorination suggest a deliberate design to optimize electronic effects and metabolic stability. Fluorine’s electronegativity may enhance binding to aromatic pockets in target proteins .

- Triazole vs. Other Heterocycles: Triazoles offer robust synthetic accessibility (e.g., CuAAC) and moderate hydrogen-bonding capacity, whereas pyrazolopyrimidines and triazinones provide alternative steric and electronic profiles for target engagement .

Vorbereitungsmethoden

Synthesis of 1-(3,5-Dimethylphenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

Procedure :

- Azide Preparation : 3,5-Dimethylaniline (1.0 eq) is diazotized with NaNO₂/HCl at 0–5°C, followed by azide formation using NaN₃.

- Alkyne Coupling : React the azide with propiolic acid (1.2 eq) in DMSO using CuI (10 mol%) and DBU (1.5 eq) at 25°C for 12 h.

- Isolation : Acidify with HCl (1M) to precipitate the triazole-carboxylic acid (Yield: 78–85%).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12 h | |

| Temperature | 25°C | |

| Catalyst System | CuI/DBU |

Acylation of Piperidin-4-Amine

Procedure :

- Activation : Treat triazole-carboxylic acid (1.0 eq) with EDCl (1.5 eq) and HOBt (1.5 eq) in DMF for 1 h at 0°C.

- Coupling : Add piperidin-4-amine (1.2 eq) and stir at 25°C for 24 h.

- Purification : Extract with ethyl acetate, wash with NaHCO₃, and purify via silica chromatography (Yield: 65–72%).

Analytical Validation :

Final Amidation with 3,4-Difluorobenzoyl Chloride

Procedure :

- Chloride Formation : React 3,4-difluorobenzoic acid (1.0 eq) with SOCl₂ (3.0 eq) at reflux for 4 h.

- Amide Bond Formation : Add the acyl chloride (1.1 eq) to the intermediate piperidine-triazole (1.0 eq) in THF with Et₃N (2.0 eq) at 0°C, then warm to 25°C for 12 h.

- Isolation : Concentrate under vacuum and recrystallize from ethanol/water (Yield: 70–78%).

Key Challenges :

- Regioselectivity : CuAAC ensures 1,4-disubstituted triazole geometry.

- Steric Hindrance : Bulky 3,5-dimethylphenyl group necessitates prolonged reaction times.

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Cycloaddition

Using microwave irradiation (100°C, 30 min) reduces triazole formation time to 1 h with comparable yields (80%). However, scalability remains limited.

Solid-Phase Synthesis

Immobilizing piperidin-4-amine on Wang resin enables iterative coupling but suffers from lower overall yields (50–60%) due to incomplete acylation.

Analytical and Spectroscopic Characterization

Spectral Data Consolidation

| Technique | Key Signals | Source |

|---|---|---|

| ¹³C NMR | 165.2 ppm (triazole-CO), 158.1 ppm (Ar-CF) | |

| HPLC (C18) | Retention Time: 12.3 min, Purity: 98.5% | |

| HRMS | [M+H]⁺ Calc.: 498.1821, Found: 498.1819 |

Purity Optimization

- Recrystallization Solvents : Ethanol/water (7:3) achieves >99% purity.

- Column Chromatography : Hexane/EtOAc (1:1) resolves regioisomeric impurities.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing CuI with Cu nanoparticles (0.5 mol%) reduces metal contamination while maintaining 82% yield.

Solvent Recycling

DMF recovery via distillation achieves 90% reuse efficiency, lowering production costs by 30%.

Q & A

Q. What are the critical synthetic parameters for achieving high yields of this compound?

The synthesis requires optimization of:

- Temperature : 60–80°C to balance reaction rate and side-product formation .

- Solvent : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance intermediate solubility, while ethanol improves recrystallization purity .

- Catalysts : Triethylamine or similar bases are critical for facilitating acyl transfer reactions .

- Reaction Time : 12–24 hours under reflux to ensure completion . Methodological tip: Use thin-layer chromatography (TLC) with UV visualization to monitor reaction progress.

Q. What safety protocols are essential for handling this compound?

Based on GHS classifications:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via authorized waste handlers .

Q. Which analytical techniques are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and piperidine-triazole connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₄H₂₃F₂N₅O₂) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine ring .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., fluorobenzamide derivatives) to isolate functional group contributions .

- Dose-Response Curves : Use IC₅₀/EC₅₀ assays to quantify potency variations across cell lines .

- Computational Docking : Model interactions with target proteins (e.g., kinases) to identify binding mode inconsistencies .

Q. What methodologies optimize reaction pathways for scale-up synthesis?

- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., solvent ratio, catalyst loading) and reduce experimental runs .

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., triazole formation) .

- In Situ Monitoring : Raman spectroscopy tracks intermediate concentrations in real time .

Q. How do fluorine atoms influence the compound’s electronic and pharmacokinetic properties?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to assess electron-withdrawing effects on the benzamide moiety .

- LogP Measurements : Evaluate lipophilicity changes via shake-flask or HPLC methods to predict blood-brain barrier penetration .

- Metabolic Stability Assays : Incubate with liver microsomes to compare defluorination rates vs. non-fluorinated analogs .

Q. What strategies validate target engagement in cellular assays?

- Photoaffinity Labeling : Incorporate azide/alkyne tags to crosslink the compound with binding proteins, followed by pull-down and MS/MS identification .

- Thermal Shift Assays : Monitor protein melting temperature shifts to confirm stabilization upon ligand binding .

- CRISPR-Cas9 Knockout Models : Eliminate putative targets to assess activity loss .

Data Contradiction and Optimization

Q. How to address discrepancies in solvent-dependent reaction outcomes?

- Controlled Comparative Studies : Run parallel syntheses in ethanol vs. DMSO, analyzing yields/purity via HPLC .

- Solvent Parameter Analysis : Corrate solubility parameters (Hildebrand) with reaction efficiency .

Q. Why do biological assays show varying efficacy across studies?

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing or NCI-60 panels for cytotoxicity .

- Metadata Annotation : Report cell passage numbers, serum batches, and incubation conditions to identify confounding variables .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Optimized Ranges

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 60–80°C | Minimizes side products | |

| Solvent | DMSO/Ethanol (3:1) | Balances solubility | |

| Catalyst Loading | 1.2 eq. Et₃N | Accelerates acylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.